10-Fluoro-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and odor.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves analyzing the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction.Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, density, and refractive index. It also includes studying the compound’s chemical stability and reactivity.Scientific Research Applications
Synthesis and Biological Activity
The synthesis of a new class of anellated 1,4-benzodiazepines, including 10-fluoro-3-methyl-7-(2-thienyl)-1,2,3,4,4a,5-hexahydropyrazino[1,2-a][1,4]benzodiazepine (timelotem), has been studied. This compound shows anti-psychotic activity and its synthesis is a key area of research. The influence of fluoro-substitution and variations of the fused ring system on the biological activity are evaluated, highlighting the compound's potential in antagonizing apomorphine-induced climbing and inhibiting pentetrazole-induced seizures (Heitmann et al., 1988).
Solubility Improvement for Antitumor Applications
Research has been conducted on improving the water solubility of antitumor compound SN-38 by developing 10-O-substituted SN-38 derivatives. This includes the introduction of fluoroalkyl and fluorobenzoyl groups. The 10-O-fluoropropyl-substituted compound showed significant solubility improvements and higher antitumor activity than SN-38 in in vivo studies (Doi et al., 2017).
One-Pot Synthesis in Pharmaceutical Chemistry
A practical and general one-pot synthesis of 1-substituted-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles has been described, showcasing a significant development in pharmaceutical chemistry. The process involves catalytic acid catalysts and yields high via iminium cation intramolecular cyclization (Tiwari et al., 2005).
Antimycobacterial and Toxicological Evaluation
Novel derivatives of ofloxacin, including 10-fluoro-2,3-dihydro-3-methyl-8-nitro-7-oxo-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acids, have been synthesized and evaluated for their in vitro and in vivo antimycobacterial activities. These studies demonstrate the potential of developing new oxazino quinolone derivatives against mycobacterial infections (Dinakaran et al., 2008).
Synthesis of Hexahydropyrazino[1,2-a]indoles
Research on the synthesis of 4-substituted 1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indoles from 2-cyanoindole has been conducted. This includes the stereoselective reduction of 4-substituted tetrahydropyrazino[1,2-a]indoles, contributing to advancements in synthetic chemistry (Golantsov et al., 2005).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, and environmental impact. It includes studying the compound’s Material Safety Data Sheet (MSDS).
Future Directions
This involves predicting or proposing future research directions. It could include potential applications of the compound, modifications to improve its properties, or further studies to better understand its properties or mechanism of action.
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properties
IUPAC Name |
10-fluoro-3,4,6,7,8,9-hexahydro-2H-pyrazino[1,2-a]indol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-9-7-3-1-2-4-8(7)14-6-5-13-11(15)10(9)14/h1-6H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFWZCVBLLZBGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3N2CCNC3=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-Fluoro-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one |
Synthesis routes and methods
Procedure details
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